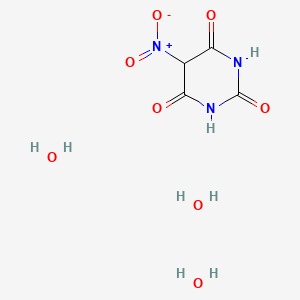

5-Nitrobarbituric Acid Trihydrate

Vue d'ensemble

Description

Méthodes De Préparation

5-Nitrobarbituric Acid Trihydrate can be synthesized by nitration of barbituric acid with fuming nitric acid below 40°C, yielding 85-90% . The compound is typically crystallized from water as the trihydrate . Industrial production methods often involve similar nitration processes, ensuring high purity and yield.

Analyse Des Réactions Chimiques

5-Nitrobarbituric Acid Trihydrate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other substituents.

Complex Formation: It forms complexes with metal ions, which are useful in coordination chemistry.

Common reagents used in these reactions include nitric acid, sulfuric acid, and various reducing agents. Major products formed from these reactions include amino derivatives and metal complexes .

Applications De Recherche Scientifique

Pharmaceutical Development

Role in Drug Synthesis

5-Nitrobarbituric Acid Trihydrate is primarily recognized for its role as an intermediate in the synthesis of barbiturates, which are known for their sedative and anesthetic properties. The compound's derivatives are studied for potential therapeutic effects, particularly in developing new sedatives and anesthetics that have improved efficacy and safety profiles .

Case Study: Barbiturate Derivatives

Research has demonstrated that modifications of the barbituric acid structure can yield compounds with enhanced pharmacological activity. For instance, derivatives of 5-nitrobarbituric acid have shown promise in preclinical studies as potential treatments for anxiety and sleep disorders.

Analytical Chemistry

Reagent for Metal Ion Detection

In analytical chemistry, this compound is utilized as a reagent for detecting metal ions through colorimetric assays. It forms stable complexes with various metal ions, allowing for precise quantification in laboratory settings .

| Metal Ion | Detection Method | Sensitivity |

|---|---|---|

| Potassium | Precipitation | High |

| Calcium | Colorimetric assay | Moderate |

| Magnesium | Complex formation | High |

Application Example: Potassium Analysis

A study highlighted the use of this compound as a microreagent for potassium detection, where it forms a characteristic precipitate, facilitating quantitative analysis in environmental samples .

Biochemical Research

Enzyme Inhibition Studies

Researchers employ this compound to investigate enzyme inhibition mechanisms and metabolic pathways. Its derivatives have been studied for their potential to inhibit specific enzymes linked to diseases, providing insights into drug interactions and biological processes .

Case Study: Antiviral Activity

One notable study reported that certain derivatives of this compound exhibit inhibitory effects against the herpes simplex virus type-1 (HSV-1), with an IC50 value of 1.7 μM, indicating potential applications in antiviral drug development.

Material Science

Polymer Formulation

In material science, this compound is used in the formulation of polymers and coatings. Its ability to form complexes with metal ions enhances the properties of materials used in various industrial applications .

| Application Area | Material Type | Property Enhanced |

|---|---|---|

| Coatings | Protective coatings | Durability |

| Polymers | Conductive polymers | Electrical conductivity |

Environmental Monitoring

Pollutant Detection

The compound is also utilized in environmental studies to assess pollutant levels. Its reactivity with various contaminants allows researchers to develop strategies for pollution control and environmental remediation .

Mécanisme D'action

The mechanism of action of 5-Nitrobarbituric Acid Trihydrate involves its ability to form complexes with metal ions, which can alter the physical and chemical properties of the compound. These interactions are crucial in its applications in chemical microscopy and coordination chemistry .

Comparaison Avec Des Composés Similaires

5-Nitrobarbituric Acid Trihydrate is unique among barbituric acid derivatives due to its nitro group, which imparts distinct chemical properties. Similar compounds include:

Barbituric Acid: The parent compound, lacking the nitro group, used in the synthesis of various barbiturate drugs.

5,5-Diphenylbarbituric Acid: Known for its use in sedative medications.

5-Ethyl-5-phenylbarbituric Acid: Another barbiturate with hypnotic properties.

These compounds share the pyrimidine ring structure but differ in their substituents, leading to varied chemical and biological activities.

Activité Biologique

5-Nitrobarbituric Acid Trihydrate, a derivative of barbituric acid, has garnered attention due to its diverse biological activities. This compound, characterized by a nitro group at the fifth position, exhibits enhanced reactivity and biological effects compared to its non-nitro-substituted analogs. The following sections provide an in-depth examination of its biological activities, including antiviral, antimicrobial, and cytotoxic properties.

- Chemical Formula : C₄H₉N₃O₈

- Molecular Weight : 227.13 g/mol

- Appearance : White to pale yellow crystalline powder

- Solubility : Soluble in water

- Melting Point : Approximately 177 °C

Antiviral Activity

One of the most notable biological activities of this compound is its inhibition of the Herpes Simplex Virus Type-1 (HSV-1). Research indicates that this compound has an IC50 value of 1.7 μM , demonstrating significant antiviral potential. The mechanism involves interference with viral replication processes, making it a candidate for further development as an antiviral agent .

Antimicrobial Activity

This compound also exhibits antimicrobial properties. Nitro-containing compounds are recognized for their ability to combat various microorganisms. The proposed mechanism involves the reduction of nitro groups to form reactive intermediates that can bind to DNA, leading to cellular damage and death .

Table 1: Antimicrobial Efficacy

| Compound | Mechanism of Action | IC50 Value (μM) |

|---|---|---|

| 5-Nitrobarbituric Acid | DNA binding via reactive intermediates | 1.7 |

| Metronidazole | Reduction to toxic intermediates | Varies |

| Chloramphenicol | Inhibition of protein synthesis | Varies |

Cytotoxicity

In addition to its antiviral and antimicrobial activities, this compound has been shown to exhibit cytotoxic effects on various cell lines, including Vero cells. A study demonstrated that concentrations ranging from 0.06 to 5 μM resulted in significant cytotoxicity after a 2-hour incubation period . This cytotoxicity may be leveraged in cancer research, where selective toxicity towards tumor cells is desirable.

Case Studies and Research Findings

Recent studies have explored the broader implications of nitro-substituted compounds in medicinal chemistry. For instance, a review highlighted that nitro compounds can serve as effective pharmacophores due to their ability to modulate biological activity through different mechanisms .

Case Study: Antitumor Activity

Research has also indicated that nitro derivatives can act as hypoxia-activated prodrugs in cancer therapy. The presence of a nitro group can enhance the selectivity and efficacy of these compounds against hypoxic tumor cells, which is a common characteristic of many cancers . This suggests that this compound may hold promise as a lead compound in developing new anticancer therapies.

Propriétés

IUPAC Name |

5-nitro-1,3-diazinane-2,4,6-trione;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O5.3H2O/c8-2-1(7(11)12)3(9)6-4(10)5-2;;;/h1H,(H2,5,6,8,9,10);3*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXFRQEURRMBYRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(=O)NC(=O)NC1=O)[N+](=O)[O-].O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.